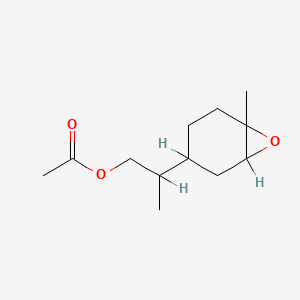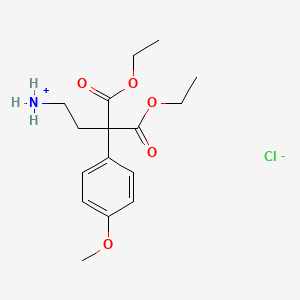
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride is a chemical compound that belongs to the class of malonate esters It is characterized by the presence of an aminoethyl group and a p-methoxyphenyl group attached to the malonate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion from diethyl malonate.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Applications De Recherche Scientifique
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Explored for its use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The aminoethyl group can participate in nucleophilic substitution reactions, while the malonate backbone can undergo decarboxylation under appropriate conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler malonate ester without the aminoethyl and p-methoxyphenyl groups.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl Acetoacetate: Another malonate ester with different substituents.
Propriétés
Numéro CAS |
67465-32-1 |
|---|---|
Formule moléculaire |
C16H24ClNO5 |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
[4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO5.ClH/c1-4-21-14(18)16(10-11-17,15(19)22-5-2)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11,17H2,1-3H3;1H |
Clé InChI |
NDIXNZOYIHXERB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




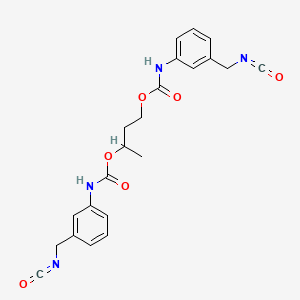

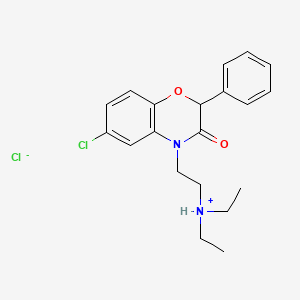

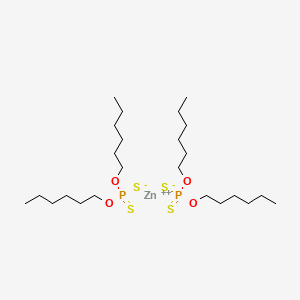
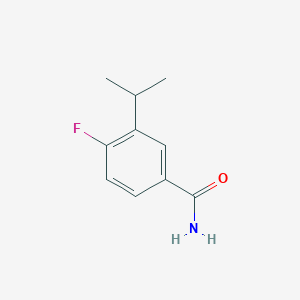
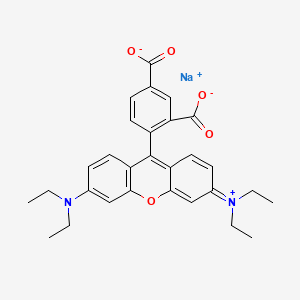
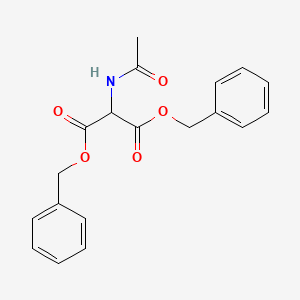
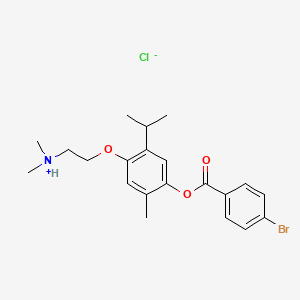
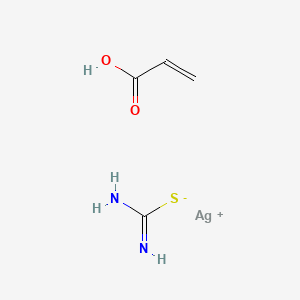
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
